molecular formula C15H27NO7S B8609929 (1S,3R,4R)-Ethyl 3-((tert-butoxycarbonyl)amino)-4-((methylsulfonyl)oxy)cyclohexanecarboxylate

(1S,3R,4R)-Ethyl 3-((tert-butoxycarbonyl)amino)-4-((methylsulfonyl)oxy)cyclohexanecarboxylate

Cat. No.: B8609929
M. Wt: 365.4 g/mol
InChI Key: REERHKRKNNLBKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S,3R,4R)-Ethyl 3-((tert-butoxycarbonyl)amino)-4-((methylsulfonyl)oxy)cyclohexanecarboxylate is a complex organic compound that features a cyclohexane ring substituted with various functional groups. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3R,4R)-Ethyl 3-((tert-butoxycarbonyl)amino)-4-((methylsulfonyl)oxy)cyclohexanecarboxylate typically involves multiple steps, starting from commercially available precursors. One common route involves the protection of an amino group with a tert-butoxycarbonyl (Boc) group, followed by the introduction of a methylsulfonyloxy group. The final step involves esterification to introduce the ethyl ester group. Reaction conditions often include the use of coupling reagents and bases to facilitate the formation of amide and ester bonds .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

(1S,3R,4R)-Ethyl 3-((tert-butoxycarbonyl)amino)-4-((methylsulfonyl)oxy)cyclohexanecarboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong acids for deprotection (e.g., trifluoroacetic acid), nucleophiles for substitution (e.g., amines, thiols), and bases or acids for ester hydrolysis (e.g., sodium hydroxide, hydrochloric acid) .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Boc group yields the free amine, while substitution of the methylsulfonyloxy group can yield a variety of substituted cyclohexane derivatives .

Scientific Research Applications

(1S,3R,4R)-Ethyl 3-((tert-butoxycarbonyl)amino)-4-((methylsulfonyl)oxy)cyclohexanecarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1S,3R,4R)-Ethyl 3-((tert-butoxycarbonyl)amino)-4-((methylsulfonyl)oxy)cyclohexanecarboxylate depends on its specific application. In organic synthesis, its reactivity is governed by the presence of the Boc-protected amine and the methylsulfonyloxy group, which can participate in various chemical transformations. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through its functional groups .

Properties

Molecular Formula

C15H27NO7S

Molecular Weight

365.4 g/mol

IUPAC Name

ethyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfonyloxycyclohexane-1-carboxylate

InChI

InChI=1S/C15H27NO7S/c1-6-21-13(17)10-7-8-12(23-24(5,19)20)11(9-10)16-14(18)22-15(2,3)4/h10-12H,6-9H2,1-5H3,(H,16,18)

InChI Key

REERHKRKNNLBKG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCC(C(C1)NC(=O)OC(C)(C)C)OS(=O)(=O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of Racemate-ethyl 3-(tert-butoxycarbonylamino)-4-hydroxycyclohexanecarboxylate (12.0 g, 42 mmol) and triethylamine (12.7 g, 126 mmol) in dichloromethane (150 mL) was added methanesulfonyl chloride (9.5 g, 84 mmol) dropwise at 0° C., and the mixture was stirred at 0° C. for 3 hours. The solution was washed with water (100 mL×3) and brine, dried over anhydrous sodium sulfate, filtered and concentrated to afford the title compound (15 g, crude) as a yellow oil. MS (ES+) C15H27NO7S requires: 365, found: 266 [M+H−100]+.
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
12.7 g
Type
reactant
Reaction Step One
Quantity
9.5 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

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